Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate
CAS No.:
Cat. No.: VC13399676
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O3 |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate |
| Standard InChI | InChI=1S/C13H18O3/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4/h5-8,11,14H,1-4H3 |
| Standard InChI Key | VYUZDJCSZJAADD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)O |
Introduction
Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters. It features a methyl ester functional group attached to a hydroxyacetate backbone, with a bulky tert-butyl-substituted phenyl ring. The structure of this compound suggests potential applications in organic synthesis, pharmaceuticals, and materials science due to its steric hindrance and chemical reactivity.
Nomenclature
The name "Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate" follows IUPAC conventions, where:
-
The phenyl ring is substituted at the para position with a tert-butyl group.
-
The hydroxyacetate moiety is esterified with a methyl group.
Synthesis of Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate
The synthesis of this compound typically involves esterification or transesterification reactions. A general synthetic route may include:
-
Starting Materials:
-
4-tert-butylbenzaldehyde or 4-tert-butylphenol as the aromatic precursor.
-
Glycolic acid derivatives (for introducing the hydroxyacetate group).
-
Methanol and an acidic catalyst for esterification.
-
-
Reaction Pathway:
-
The aromatic precursor undergoes electrophilic substitution or condensation to attach the hydroxyacetate group.
-
Methanol reacts with the carboxylic acid intermediate under acidic conditions to form the methyl ester.
-
-
Purification:
-
The product can be purified using recrystallization or chromatography techniques.
-
Pharmaceutical Intermediates
The compound's structure suggests potential use as an intermediate in drug synthesis, particularly for molecules requiring sterically hindered phenolic esters.
Organic Synthesis
The bulky tert-butyl group provides steric protection, making it useful in selective reactions where other functional groups need to remain unreacted.
Materials Science
Esters like this one are sometimes used in polymer chemistry as monomers or additives to modify material properties such as flexibility and thermal stability.
Potential Biological Activity
Although no specific studies on methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate are available, related compounds containing hydroxyacetate groups have been investigated for:
-
Antimicrobial activity.
-
Antioxidant properties due to the hydroxyl group.
-
Applications in drug delivery systems.
Safety and Handling
While specific safety data for this compound is unavailable, general precautions for handling esters should be followed:
-
Use personal protective equipment (PPE), including gloves and goggles.
-
Store in a cool, dry place away from oxidizing agents.
-
Avoid inhalation or prolonged skin contact.
Research Directions and Challenges
Future research could focus on:
-
Exploring its reactivity in asymmetric synthesis.
-
Investigating its potential as a precursor for biologically active molecules.
-
Studying its physicochemical properties through computational modeling or experimental methods.
This article synthesizes general knowledge about esters and related compounds due to the lack of direct data on methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate from available sources. Further experimental studies are required to confirm its specific properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume